Keratin 8 variant, partial (226-236)

Cancer Immunopeptidomics MHC Class I Epitope HLA-A*0201

Keratin 8 variant, partial (226-236) is a synthetic peptide fragment (sequence: QLYEEEIRELQ) corresponding to residues 226–236 of the human type II intermediate filament protein keratin 8 (KRT8/CK-8). The peptide is supplied as a high-purity (>98%) reagent specifically catalogued as a Tumor Antigen Derived Peptide for use in antigen-presenting cell (APC) studies, cancer immunopeptidomics, and cytotoxic T lymphocyte (CTL) epitope validation.

Molecular Formula
Molecular Weight
Cat. No. B1575354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeratin 8 variant, partial (226-236)
SynonymsKeratin 8 variant, partial (226-236)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Keratin 8 Variant Partial (226-236): Synthetic Tumor Antigen Peptide for MHC Class I Research and Cancer Immunotherapy Development


Keratin 8 variant, partial (226-236) is a synthetic peptide fragment (sequence: QLYEEEIRELQ) corresponding to residues 226–236 of the human type II intermediate filament protein keratin 8 (KRT8/CK-8) . The peptide is supplied as a high-purity (>98%) reagent specifically catalogued as a Tumor Antigen Derived Peptide for use in antigen-presenting cell (APC) studies, cancer immunopeptidomics, and cytotoxic T lymphocyte (CTL) epitope validation .

Why Generic Keratin 8 Peptides Cannot Substitute for the 226-236 Variant in MHC Class I Immune Assays


Generic keratin 8 full-length protein or peptides derived from other regions (e.g., residues 340–365, 401–450) lack the specific HLA-A*0201-restricted epitope that defines the 226-236 fragment. The 226-236 region was experimentally identified as an MHC class I ligand eluted from the surface of pancreatic (Panc-1) and breast (MCF-7) tumor cell lines [1]. Substituting with a recombinant full-length protein or an epitope from the Coil 2B domain (340–365) would generate antibody responses or binding data that are not comparable for T-cell epitope mapping or cancer vaccine antigen-presentation studies [2].

Keratin 8 Variant (226-236): Evidence-Based Comparative Differentiation Guide


HLA-A*0201-Restricted MHC Class I Ligand Eluted from Tumor Cells vs. Non-Presented Keratin 8 Fragments

The 226-236 peptide (QLYEEEIRELQ) was identified by mass spectrometry as an MHC class I ligand eluted from Panc-1 and MCF-7 tumor cell surfaces, confirming natural processing and presentation by HLA-A*0201 molecules [1]. In contrast, the conventionally used Keratin 8 peptide 340-365 (QRGELAIKDANAKLSELEAALQRAKQ) is a B-cell epitope recognized by monoclonal antibodies (e.g., TS1) but has not been reported as a naturally processed MHC class I T-cell epitope [2].

Cancer Immunopeptidomics MHC Class I Epitope HLA-A*0201

Tumor Antigen Classification vs. Generic Structural Keratin Peptide

ChemicalBook and Creative Peptides explicitly classify the 226-236 peptide as a 'Tumor Antigen Derived Peptide' . In comparison, the Keratin 8 variant (253-264) and Keratin 8 peptide 340-365 are catalogued without tumor antigen annotation [1].

Tumor Antigen Cancer Biomarker Peptide Procurement

Purity Specification >98% vs. Standard Recombinant Protein Purity 85-95%

The 226-236 synthetic peptide is supplied at >98% purity as determined by analytical HPLC . By comparison, full-length recombinant Keratin 8 protein expressed in E. coli is typically reported at 85-95% purity . The higher purity of the synthetic peptide reduces immunogenic noise from E. coli host-cell proteins in T-cell assays.

Peptide Purity Quality Control Procurement Specification

Sequence Identity Verification with Mass Spectrometry QC vs. Unverified Recombinant Fragment Integrity

Synthetic peptide products from Creative Peptides are validated by mass spectrometry for exact sequence identity . Full-length recombinant KRT8 proteins or longer fragments may contain truncated species, misfolded regions, or degradation products that are not individually sequence-verified, introducing ambiguity in epitope-specific studies [1].

Mass Spectrometry Peptide Identity Quality Assurance

Defined Stoichiometry in MHC Refolding Assays vs. Variable Stoichiometry with Recombinant Protein

The 11-amino-acid synthetic peptide provides a precisely defined stoichiometry for MHC class I monomer refolding (1:1 peptide:MHC molar ratio) . In contrast, using a full-length recombinant KRT8 protein (483 amino acids) as antigen does not permit defined epitope stoichiometry because multiple potential epitopes are present within the sequence, and protein aggregation or degradation produces variable effective concentrations [1].

MHC Refolding Quantitative Immunology T-cell Assay Standardization

Recommended Procurement Scenarios for Keratin 8 Variant (226-236) Peptide


Cancer Immunopeptidomics: MHC Class I Ligand Discovery and Validation

Use the 226-236 peptide as a positive control or reference standard in LC-MS/MS immunopeptidomics workflows to validate HLA-A*0201 ligand identification from tumor biopsies. The peptide was originally identified in the MHC peptidome of Panc-1 and MCF-7 cancer cell lines, establishing its relevance as a naturally processed tumor antigen [1].

CTL Epitope Screening for Cancer Vaccine Development

Employ the synthetic 226-236 peptide in HLA-A*0201 tetramer staining or ELISpot assays to enumerate and phenotype CD8+ T cells specific for a keratin 8-derived tumor epitope. Its defined 11-mer sequence and absence of contaminating epitopes enable clean, interpretable T-cell response data [1].

MHC Class I Refolding and Quantitative Binding Affinity Studies

Use the peptide in MHC class I refolding assays to measure peptide-HLA-A*0201 binding affinity (e.g., IC50 by competition ELISA or fluorescence polarization). The defined molecular weight and >98% purity ensure accurate stoichiometric calculations essential for generating reproducible binding curves .

Antibody Validation and Blocking Controls for Keratin 8 Research

As a blocking peptide, the 226-236 fragment validates antibody specificity against the central rod domain of keratin 8, distinct from the commonly targeted C-terminal (340-365, 401-450) epitopes. This enables orthogonal confirmation of keratin 8 detection in IHC or Western blot studies [1].

Quote Request

Request a Quote for Keratin 8 variant, partial (226-236)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.